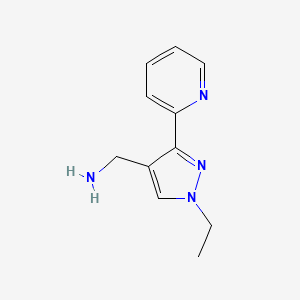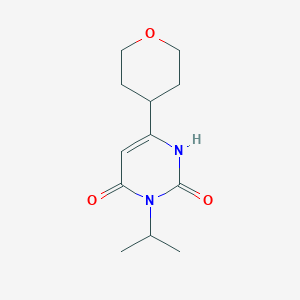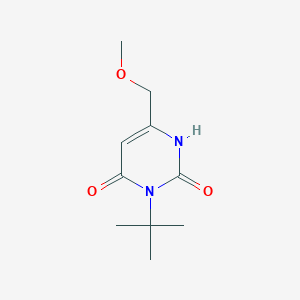
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ambient-Temperature Synthesis
A study by Becerra, Cobo, and Castillo (2021) reported the ambient-temperature synthesis of novel compounds similar to the query chemical, highlighting their potential in facilitating straightforward and efficient synthetic pathways in organic chemistry. This process was characterized using several analytical methods, emphasizing its applicability in the synthesis of complex molecules (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
Pandey and Srivastava (2011) investigated the synthesis and characterization of Schiff bases of 3-aminomethyl pyridine, which share structural similarities with the query chemical, for their anticonvulsant activity. This research not only showcased the therapeutic potential of these compounds but also contributed to the development of new anticonvulsant agents (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activity
Research by Sidhaye et al. (2011) explored the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, highlighting the biological applications of pyrazole and pyridine-based compounds. This study contributes to the search for new antimicrobial agents with specific mechanisms of action (Sidhaye et al., 2011).
Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, evaluated their antimicrobial and anticancer activities. This work signifies the potential of such compounds in developing new treatments for cancer, showcasing the diverse applications of pyrazole-based chemistry in medicinal research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
IUPAC Name |
(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRZGWOMHSCEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491671.png)
![7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491673.png)
![2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491678.png)
![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491680.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1491682.png)

![(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1491684.png)
![5-(Prop-2-yn-1-yl)-2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491685.png)
![N-{[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B1491687.png)
![6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491689.png)
![6-[(2-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491691.png)


